molecular formula C8H6ClFN2O B8390864 6-Chloro-3,4-dihydro-7-fluoro-quinoxaline-2(1H)-one

6-Chloro-3,4-dihydro-7-fluoro-quinoxaline-2(1H)-one

Cat. No. B8390864
M. Wt: 200.60 g/mol
InChI Key: KYCPKRWUQKGWMN-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A suspension of N-(5′-chloro-4′-fluoro-2′-nitrophenyl)glycine sodium salt (0.650 g, 2.61 mmol) and tin (11) chloride dihydrate (1.770 g, 7.845 mmol) in ethanol (10.5 mL) was refluxed for 1 h. It was then cooled to room temperature and 5 mL ethanol was removed under vacuum. The precipitated solid was collected by filtration under vacuum, washed with ethanol (3 mL) and dried to obtain 0.311 g (59%) title compound as an off-white powder; 1H NMR (DMSO-d6) δ 3.69 (s, 2H), 6.08 (s, 1H), 6.65 (d, 1H, J=9.9 Hz), 6.71 (d, 1H, J=7.2 Hz), 10.39 (s, 1H). The solvent from the filtrate was removed under vacuum. The residue was diluted with water (15.0 mL) and the pH was adjusted with 10% Na2CO3 to ˜9. The resulting suspension was extracted with ethyl acetate (50 mL). The ethyl acetate was dried over anhydrous Na2SO4 and removed under vacuum to yield further 0.118 g (22%) of pure (1H NMR) title compound for a combined yield of 81%.
Name
N-(5′-chloro-4′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[Na+].[Cl:2][C:3]1[C:4]([F:17])=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([NH:9][CH2:10][C:11]([O-])=[O:12])[CH:8]=1.O.O.[Sn](Cl)Cl>C(O)C>[Cl:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[F:17])[NH:14][C:11](=[O:12])[CH2:10][NH:9]2 |f:0.1,2.3.4|

Inputs

Step One
Name
N-(5′-chloro-4′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0.65 g
Type
reactant
Smiles
[Na+].ClC=1C(=CC(=C(C1)NCC(=O)[O-])[N+](=O)[O-])F
Name
Quantity
1.77 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
10.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
5 mL ethanol was removed under vacuum
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration under vacuum
WASH
Type
WASH
Details
washed with ethanol (3 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2NCC(NC2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.311 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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